N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide
Description
N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrothiophen-2-yl group at the 4-position and a furan-3-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S2/c16-11(7-1-2-19-4-7)14-12-13-9(6-21-12)10-3-8(5-20-10)15(17)18/h1-6H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRNKOAFANTQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide is a complex heterocyclic compound with notable biological activity. Its unique molecular structure, characterized by the presence of thiazole and nitrothiophenyl groups, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C8H5N3O3S
- Molecular Weight : 255.2736 g/mol
- CAS Number : 58139-52-9
These features contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazole and nitrothiophenyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 50 to 400 µg/mL, indicating moderate to strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 100 | E. coli |
| Related Thiazole Derivative | 50 | S. aureus |
| Another Nitro-Thiophene Compound | 200 | C. albicans |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the nitro group is particularly significant as it can enhance bioactivity through redox processes, making it a focus for further research in cancer therapeutics .
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with proteins involved in inflammation. For example, it can potentially inhibit the activity of pro-inflammatory cytokines, which plays a crucial role in various inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at concentrations comparable to standard antibiotics .
- Cancer Cell Proliferation Inhibition : In a study involving human cancer cell lines, this compound was found to reduce cell viability significantly. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Electron-Withdrawing Groups: The target compound’s 4-nitrothiophene group provides stronger electron withdrawal than the 4-fluorophenyl group in or 3,4-dichlorophenyl in . This may enhance electrophilic reactivity or polar interactions in biological targets.
Carboxamide vs. Thiourea Linkages :
- The furan-3-carboxamide in the target supports hydrogen bonding via the amide NH and carbonyl groups, critical for molecular recognition .
- The thiourea in offers additional hydrogen-bonding sites (NH groups), which could improve binding to protein targets but may reduce metabolic stability.
Aromatic vs. Saturated Rings :
- The tetrahydrofuran in lacks aromaticity, reducing π-π stacking interactions but improving solubility compared to the target’s furan ring.
Sulfonamide Functionality :
- The sulfonamide in enhances acidity and solubility, making it more suitable for aqueous environments compared to carboxamides.
Q & A
Q. What are common synthetic routes for N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting thiourea intermediates with α-haloketones or α-haloamides. A similar approach was used for N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]thiourea, where N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine was reacted with phenyl isothiocyanate or acetic anhydride to form substituted thiazoles . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Characterization using -NMR and -NMR to confirm regioselectivity.
Table 1 : Example Reagents and Conditions for Thiazole Synthesis
| Reagent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Phenyl isothiocyanate | 3 hours | 72 | |
| Acetic anhydride | 2 hours | 65 |
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For thiazole derivatives, data collection is performed at 292 K using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used . Critical parameters include:
- R-factor : Aim for < 0.05 (e.g., R = 0.049 in a related thiazole-furan structure ).
- Data-to-parameter ratio : > 15:1 to ensure model reliability.
Visualization tools like ORTEP-3 are recommended for generating thermal ellipsoid plots .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with enzyme targets like COX-1/COX-2 or 15-LOX. For thiazole derivatives, hydrophobic interactions with active-site residues (e.g., Leu384 in COX-2) are critical for inhibition . Steps include:
Protein Preparation : Retrieve the target structure from PDB (e.g., 1PXX for COX-2).
Ligand Optimization : Minimize the compound’s energy using Gaussian09 (B3LYP/6-31G* basis set).
Docking Validation : Compare results with known inhibitors (e.g., Celecoxib) to assess binding affinity (ΔG ≤ -8 kcal/mol suggests strong binding).
Q. How to resolve contradictions in crystallographic data for nitro-substituted thiazoles?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Strategies include:
Q. What are the structure-activity relationship (SAR) insights for nitro-substituted thiazoles in enzyme inhibition?
- Methodological Answer : The nitro group at the 4-position of thiophene enhances electron-withdrawing effects, stabilizing π-π stacking with aromatic residues (e.g., Tyr385 in COX-2). SAR studies on N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide revealed:
- Selectivity : Nitro groups reduce COX-2 selectivity (IC50 = 9.01 µM vs. 11.65 µM for COX-1/COX-2) .
- Substitution Effects : Methyl groups on the furan ring increase lipophilicity, improving membrane permeability.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
